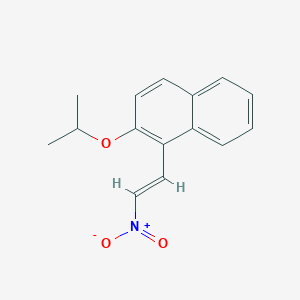![molecular formula C18H20N2O3 B5835403 N-[2-(1-azepanylcarbonyl)phenyl]-2-furamide](/img/structure/B5835403.png)
N-[2-(1-azepanylcarbonyl)phenyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-azepanylcarbonyl)phenyl]-2-furamide, also known as ML303, is a small molecule that has gained attention in the scientific community for its potential use as a tool compound in biological research. This compound has been synthesized using a variety of methods and has been found to have a unique mechanism of action that makes it a valuable tool in studying certain biological processes.
Mecanismo De Acción
The mechanism of action of N-[2-(1-azepanylcarbonyl)phenyl]-2-furamide involves the modulation of ion channels and G protein-coupled receptor signaling. This compound has been found to bind to the TRPV4 ion channel and modulate its activity, resulting in changes in intracellular calcium levels. This compound has also been found to bind to RGS proteins and inhibit their activity, resulting in increased G protein-coupled receptor signaling.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to modulate ion channel activity, resulting in changes in intracellular calcium levels. This compound has also been found to modulate G protein-coupled receptor signaling, resulting in changes in cellular signaling pathways. In addition, this compound has been found to have potential as a therapeutic agent for the treatment of certain diseases, including sickle cell disease and cystic fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(1-azepanylcarbonyl)phenyl]-2-furamide as a tool compound in lab experiments is its unique mechanism of action, which makes it a valuable tool for studying certain biological processes. Another advantage is its potential use as a therapeutic agent for the treatment of certain diseases. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of N-[2-(1-azepanylcarbonyl)phenyl]-2-furamide in scientific research. One direction is the further study of its mechanism of action and its potential use as a therapeutic agent for the treatment of certain diseases. Another direction is the development of more efficient synthesis methods for this compound, which would make it more accessible to researchers. Additionally, this compound could be used in combination with other tool compounds to study complex biological processes.
Métodos De Síntesis
Several methods have been used to synthesize N-[2-(1-azepanylcarbonyl)phenyl]-2-furamide, including a one-pot reaction and a three-step synthesis. In the one-pot reaction, 2-furancarboxylic acid is reacted with 1-azepanamine in the presence of a coupling reagent, resulting in the formation of this compound. In the three-step synthesis, 2-furancarboxylic acid is first converted to the corresponding acid chloride, which is then reacted with 1-azepanamine to form the intermediate. The intermediate is then treated with ammonia to yield this compound.
Aplicaciones Científicas De Investigación
N-[2-(1-azepanylcarbonyl)phenyl]-2-furamide has been found to be a useful tool compound in several areas of scientific research. It has been used to study the function of certain ion channels, including the TRPV4 channel, and has been shown to modulate the activity of this channel. This compound has also been used to study the role of the RGS protein family in regulating G protein-coupled receptor signaling. In addition, this compound has been found to have potential as a therapeutic agent for the treatment of certain diseases, including sickle cell disease and cystic fibrosis.
Propiedades
IUPAC Name |
N-[2-(azepane-1-carbonyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c21-17(16-10-7-13-23-16)19-15-9-4-3-8-14(15)18(22)20-11-5-1-2-6-12-20/h3-4,7-10,13H,1-2,5-6,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANDRDYHGUNYGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-chlorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5835320.png)
![N~2~-benzyl-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5835330.png)
![ethyl 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5835337.png)
![4-methyl-3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5835344.png)
![5-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5835357.png)


![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5835377.png)
![2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime]](/img/structure/B5835382.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5835395.png)

![2-(4-chlorophenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5835423.png)
![N-[(2-naphthylamino)carbonothioyl]-3-phenylacrylamide](/img/structure/B5835433.png)

